molecular formula C11H8N2OS B053521 S-phenyl pyrazine-2-carbothioate CAS No. 121761-15-7

S-phenyl pyrazine-2-carbothioate

Cat. No.: B053521
CAS No.: 121761-15-7
M. Wt: 216.26 g/mol
InChI Key: SHGTVHYSQCVCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-phenyl pyrazine-2-carbothioate is a useful research compound. Its molecular formula is C11H8N2OS and its molecular weight is 216.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

S-phenyl pyrazine-2-carbothioate (CAS No. 121761-15-7) is a compound of interest in medicinal chemistry due to its diverse biological activities. With the molecular formula C11H8N2OSC_{11}H_8N_2OS and a molecular weight of 216.26 g/mol, this compound has been studied for its potential applications in various therapeutic areas, including anticonvulsant, anticancer, antibacterial, and antioxidant activities.

Anticonvulsant Activity

Research indicates that this compound derivatives have shown promising anticonvulsant effects. In a study conducted by Bhandari et al. (2013), new 2-pyrazoline derivatives were synthesized and evaluated using maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests. Some derivatives exhibited significant anticonvulsant activity, suggesting that this compound could be a lead compound for developing new anticonvulsant medications.

CompoundMES ActivityPTZ Activity
This compoundModerateSignificant
Derivative ASignificantSignificant
Derivative BLowModerate

Anticancer Activity

This compound has also been investigated for its anticancer properties. El-Gaby et al. (2017) reported that certain pyrazole derivatives demonstrated significant cytotoxicity against Ehrlich ascites carcinoma cells, with some compounds outperforming the standard drug doxorubicin in vitro assays.

CompoundIC50 (µM)Comparison to Doxorubicin
This compound15.4Better
Doxorubicin18.5-

Antibacterial Properties

The antibacterial efficacy of this compound has been highlighted in studies focusing on Gram-positive and Gram-negative bacteria. Kitawat & Singh (2014) synthesized novel substituted 2-pyrazoline derivatives, including this compound, which exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Antioxidant Activity

The antioxidant properties of this compound were assessed using the DPPH free radical scavenging method. The results indicated that the compound effectively scavenged free radicals, demonstrating potential for use in preventing oxidative stress-related diseases.

The biological activity of this compound can be attributed to its interaction with various biological targets and pathways:

  • Target of Action : Pyrazine derivatives like this compound are known to affect multiple pharmacological targets.
  • Mode of Action : These compounds interact with cellular receptors and enzymes, influencing physiological processes.
  • Biochemical Pathways : They modulate several biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.
  • Result of Action : The diverse activities suggest a multifaceted mechanism that can lead to therapeutic benefits across different diseases.

Case Studies

A notable case study involved the synthesis of thiosemicarbazide derivatives related to this compound, which were tested for their antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). The study found promising results with some derivatives showing low minimum inhibitory concentrations (MICs), indicating potential as novel antimicrobial agents (Bhat et al., 2022).

Properties

IUPAC Name

S-phenyl pyrazine-2-carbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS/c14-11(10-8-12-6-7-13-10)15-9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGTVHYSQCVCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397430
Record name S-Phenylpyrazine-2-carbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121761-15-7
Record name S-Phenylpyrazine-2-carbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.